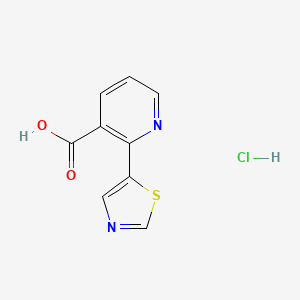
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that contains both a thiazole ring and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and potentially leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid
- **2-(1,3-Thiazol-5-yl)pyridine-4-carboxylic acid
- **2-(1,3-Thiazol-5-yl)pyridine-3-carboxamide
Uniqueness
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 1346687-54-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by various studies.
- Molecular Formula : C₉H₇ClN₂O₂S
- Molecular Weight : 232.68 g/mol
- Structural Characteristics : The compound features a thiazole ring fused with a pyridine, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound.
Key Findings:
- Antibacterial Activity :
- Antichlamydial Activity :
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.23 | 0.47 |
| Staphylococcus aureus | 0.25 | 0.50 |
| Chlamydia trachomatis | 50 | - |
Anticancer Activity
The thiazole-containing compounds have also been investigated for their anticancer properties.
Research Insights:
- Mechanism of Action :
- Case Studies :
Table 2: Anticancer Activity Overview
Other Biological Activities
Besides antimicrobial and anticancer activities, this compound has been explored for additional pharmacological effects:
- TRPV3 Modulation :
-
Anti-inflammatory Effects :
- Preliminary studies suggest potential anti-inflammatory properties, although further research is required to elucidate the mechanisms involved.
Properties
Molecular Formula |
C9H7ClN2O2S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H6N2O2S.ClH/c12-9(13)6-2-1-3-11-8(6)7-4-10-5-14-7;/h1-5H,(H,12,13);1H |
InChI Key |
ZAWFEIVMYOKZND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=CS2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















